molecular formula C5H5N3 B6155388 5-ethynyl-1-methyl-1H-1,2,3-triazole CAS No. 1602775-02-9

5-ethynyl-1-methyl-1H-1,2,3-triazole

Cat. No.: B6155388
CAS No.: 1602775-02-9
M. Wt: 107.1
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Description

5-Ethynyl-1-methyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of an ethynyl group at the 5-position and a methyl group at the 1-position of the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1-methyl-1H-1,2,3-triazole with ethynyl bromide under basic conditions to introduce the ethynyl group at the 5-position .

Industrial Production Methods: While specific industrial production methods for 5-ethynyl-1-methyl-1H-1,2,3-triazole are not extensively documented, the scalability of the click chemistry approach makes it a viable option for large-scale synthesis. The use of copper(I) catalysts in the cycloaddition reaction ensures high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 5-Ethynyl-1-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols can react with the ethynyl group.

Major Products:

Scientific Research Applications

5-Ethynyl-1-methyl-1H-1,2,3-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethynyl-1-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the modulation of biological pathways. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Uniqueness: 5-Ethynyl-1-methyl-1H-1,2,3-triazole is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern enhances its versatility in synthetic and medicinal chemistry applications .

Properties

CAS No.

1602775-02-9

Molecular Formula

C5H5N3

Molecular Weight

107.1

Purity

95

Origin of Product

United States

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